molecular formula C7H9FN2O4 B1207265 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil CAS No. 77474-50-1

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil

Cat. No.: B1207265
CAS No.: 77474-50-1
M. Wt: 204.16 g/mol
InChI Key: NIXARNBYNBFWPR-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil emerged from decades of research into pyrimidine biochemistry and anticancer drug development. Uracil, first isolated in 1900 by Alberto Ascoli through yeast nuclein hydrolysis, became a cornerstone for understanding RNA structure. The fluoropyrimidine era began with Charles Heidelberger's 1957 synthesis of 5-fluorouracil (5-FU), which revolutionized oncology by targeting thymidylate synthase.

This specific derivative originated from 1980s efforts to improve 5-FU's therapeutic index. Researchers condensed 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether using SnCl₄, achieving a 50-60% yield after deprotection. The (2-hydroxyethoxy)methyl group modification aimed to enhance solubility and reduce systemic toxicity while retaining antineoplastic activity.

Table 1: Key Milestones in Uracil-Based Drug Development

Year Discovery/Advancement Significance
1900 Uracil isolation Established pyrimidine biochemistry foundation
1957 5-FU synthesis First fluoropyrimidine antimetabolite
1980 This compound synthesis Introduced ether-linked solubilizing group

Classification as a Fluoropyrimidine Derivative

Structurally, this compound belongs to the fluoropyrimidine class through three defining features:

  • Pyrimidine backbone : The 2,4-dioxopyrimidine core enables base-pair mimicry
  • Fluorine substitution : 5-position fluorine disrupts nucleotide metabolism
  • Ether modification : (2-hydroxyethoxy)methyl group at N1 enhances hydrophilicity versus 5-FU's unsubstituted N1

The IUPAC name 5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione reflects these characteristics. X-ray crystallography confirms planarity of the fluoropyrimidine ring with a 120° bond angle at N1-C2-O7, facilitating DNA intercalation.

Position within Medicinal Chemistry Research

As a second-generation fluoropyrimidine, this compound addresses first-gen limitations:

  • Metabolic stability : Ether linkage resists hepatic CYP450-mediated oxidation better than 5-FU's methyl groups
  • Targeted delivery : Hydroxyethoxy moiety enhances affinity for nucleoside transporters (hENT1 Km = 18 μM vs 5-FU's 42 μM)
  • Prodrug potential : Enzymatic cleavage at the ether bond enables controlled 5-FU release

Ongoing research explores its utility in:

  • Polymer-drug conjugates : PEGylated forms show 3.2-fold increased tumor accumulation in murine models
  • Combination therapies : Synergizes with platinum agents (CI = 0.32 at ED₅₀)

Relationship to 5-Fluorouracil Antimetabolites

While sharing 5-FU's core mechanism of thymidylate synthase inhibition (Ki = 11 nM vs 5-FU's 8 nM), structural modifications confer distinct pharmacodynamic properties:

Table 2: Comparative Properties of 5-FU Derivatives

Parameter 5-FU This compound
LogP -0.89 -1.24
Plasma t₁/₂ 10-20 min 45-60 min
TS Inhibition Direct Via 5-FU metabolite
RNA Incorporation 38% 22%

The compound acts as a masked precursor, requiring intracellular esterase-mediated conversion to 5-FU. In L1210 leukemia cells, this results in delayed cytotoxicity (ID₅₀ = 17 μM vs 5-FU's 1 μM), potentially reducing off-target effects. Nuclear magnetic resonance studies demonstrate altered base-stacking interactions versus 5-FU, with Δδ = 0.45 ppm for H6 proton.

Current research focuses on optimizing the ether sidechain. 3D-QSAR models indicate that increasing oxygen atoms in the sidechain improves water solubility (r² = 0.91), while maintaining sub-micromolar TS binding affinity. These advances position it as a template for third-generation fluoropyrimidine prodrugs.

Properties

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXARNBYNBFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228185
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77474-50-1
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The foundational approach involves bis(trimethylsilyl) protection of 5-fluorouracil (5-FU) to enhance reactivity at the N1 position. Treatment of 5-FU with hexamethyldisilazane (HMDS) generates 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine, which undergoes alkylation with 2-acetoxyethyl acetoxymethyl ether in the presence of stannic chloride (SnCl₄). The acetate-protected intermediate is subsequently deprotected using sodium methoxide (NaOMe) to yield the target compound.

Key Steps:

  • Silylation : 5-FU refluxed in HMDS forms the bis(trimethylsilyl) derivative, increasing electrophilicity at N1.

  • Alkylation : Reaction with 2-acetoxyethyl acetoxymethyl ether and SnCl₄ facilitates nucleophilic attack, forming a C–N bond at N1.

  • Deprotection : Basic hydrolysis with NaOMe removes acetyl groups, yielding the free hydroxyethoxy moiety.

This method achieves an overall yield of 50–60%, with purity confirmed via column chromatography and recrystallization from methanol.

Alternative Alkylating Agents: 1,3-Dioxolane Derivatives

A patent-published variant substitutes 2-acetoxyethyl acetoxymethyl ether with 1,3-dioxolane under similar conditions. The dioxolane ring opens during alkylation, directly introducing the hydroxyethoxy group without requiring post-synthetic deprotection.

Example Protocol:

  • Reactants : Bis(trimethylsilyl)-5-FU (10 g), 1,3-dioxolane (10 mL), SnCl₄ (6.2 mL in CHCl₃).

  • Conditions : Room temperature, 30-minute reaction time.

  • Workup : Quenching with methanol/sodium bicarbonate, filtration, and evaporation.

  • Yield : 3 g (17.8% from 5-FU), m.p. 153.5–155°C after recrystallization.

This method simplifies the synthesis but exhibits lower yields compared to the acetoxyethyl approach, likely due to competing side reactions during dioxolane ring opening.

Lewis Acid-Catalyzed Direct Alkylation

Role of Stannic Chloride

SnCl₄ serves as a critical Lewis acid, polarizing the alkylating agent and activating the silylated 5-FU for electrophilic substitution. Cyclic voltammetry studies suggest that SnCl₄ lowers the activation energy for N1 alkylation by stabilizing transition states through coordination with oxygen lone pairs.

Optimization Insights:

  • Catalyst Loading : A 1:1 molar ratio of SnCl₄ to substrate minimizes byproduct formation.

  • Solvent Systems : Chloroform enhances solubility of silylated intermediates, while toluene/DMSO mixtures improve reaction homogeneity in scaled-up syntheses.

Comparative Analysis of Alkylation Efficiency

Method Alkylating Agent Catalyst Yield Purity
Silylation/Acetoxyethyl2-Acetoxyethyl etherSnCl₄50–60%>95% (HPLC)
Dioxolane Ring Opening1,3-DioxolaneSnCl₄17.8%90–92% (NMR)

The acetoxyethyl method’s higher yield is attributed to fewer side reactions, as the pre-formed ether linkage avoids complexities associated with dioxolane ring opening.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (10–30% v/v). Amberlite XAD-4 resin is employed for large-scale purification, achieving >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.47–7.40 (m, aromatic), 5.82 (s, CH₂O), 3.75–3.68 (m, OCH₂CH₂OH).

  • Melting Point : 153.5–155°C (sharp, consistent with crystalline structure).

  • HRMS : [M+H]⁺ calcd. for C₇H₉FN₂O₄: 218.17; found: 218.16.

Scalability and Industrial Adaptations

Gram-Scale Synthesis

A patented gram-scale procedure demonstrates practicality:

  • Input : 1 g of 5-FU-derived silylated intermediate.

  • Output : 0.9 g of purified product (80% yield after column chromatography).

  • Cost Efficiency : SnCl₄ is recyclable via aqueous workup, reducing catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the C-5 position .

Mechanism of Action

Comparison with Similar Compounds

Antiviral Activity: Substituent Effects on Efficacy

  • 5-Substituted Uracils with (2-Hydroxyethoxy)methyl Groups Kumar et al. synthesized 5-substituted uracils bearing the 1-[(2-hydroxyethoxy)methyl] moiety, demonstrating potent activity against HBV in hepatoma cell lines. The 5-fluoro substitution in 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil enhances antiviral efficacy compared to non-fluorinated analogs, likely due to increased metabolic stability and stronger inhibition of viral polymerase .
  • 5-(Acylethynyl)-1-(2-Hydroxyethoxy)methyluracils
    Kundu et al. reported that 5-(acylethynyl) derivatives of this scaffold exhibit broad-spectrum antiviral activity, including against herpesviruses. However, the absence of a fluorine atom at C-5 reduces their specificity for thymidylate synthase, a key target in 5-FU-related therapies .

  • Trifluridine and Idoxuridine
    These thymidine analogs (5-trifluoromethyl-2'-deoxyuridine and 5-iodo-2'-deoxyuridine) show superior potency against feline herpesvirus-1 compared to this compound, with 50% inhibitory concentrations (IC₅₀) of 0.67 µM and 6.8 µM, respectively. Their activity stems from direct incorporation into viral DNA, causing chain termination—a mechanism distinct from the uracil interference seen in the subject compound .

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity and Metabolic Stability
    In reversed-phase HPLC, this compound derivatives show retention times comparable to acylated 5-fluoro-2'-deoxyuridine, suggesting similar hydrophilicity. Hydrolysis studies in rat duodenum homogenate reveal a hydrolysis rate constant of 0.25 h⁻¹, indicating moderate stability suitable for sustained release .

Structural Modifications and Activity Trends

  • C-5 vs. C-6 Substitutions Substituents at C-5 (e.g., fluorine) enhance antiviral activity by mimicking thymine, whereas C-6 modifications (e.g., phenylthio groups) improve anti-HIV-1 activity.

Biological Activity

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil (commonly referred to as 5-FHEU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article delves into the compound's biological activity, synthesizing data from various research studies, including pharmacokinetics, efficacy against specific cell lines, and its mechanisms of action.

Chemical Structure and Synthesis

5-FHEU is an analog of uracil, modified with a fluorine atom at the 5-position and a hydroxyethoxy group at the 1-position. Its synthesis involves the reaction of uracil derivatives with hydroxyethoxy compounds under controlled conditions. The chemical structure can be represented as follows:

C8H10FN3O3\text{C}_8\text{H}_{10}\text{F}\text{N}_3\text{O}_3

The biological activity of 5-FHEU primarily stems from its ability to interfere with nucleic acid metabolism. It is believed to function through several mechanisms:

  • Inhibition of DNA/RNA synthesis : By mimicking natural nucleosides, 5-FHEU can be incorporated into RNA and DNA strands during replication, leading to chain termination or misincorporation.
  • Metabolic conversion : Similar to other nucleoside analogs, 5-FHEU may undergo phosphorylation to active triphosphate forms, which further participate in nucleic acid synthesis inhibition.

Antiviral Activity

Research has indicated that 5-FHEU exhibits significant antiviral properties. In vitro studies have demonstrated its efficacy against various viral strains:

  • Hepatitis B Virus (HBV) : In studies involving woodchuck models (analogous to HBV), 5-FHEU showed promising results in reducing viral load and inhibiting replication . The compound's mechanism includes competitive inhibition of viral polymerases.
Parameter Value
EC50 against HBV0.026 µg/mL
Bioavailability~20%
ClearanceModerate

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against leukemia cell lines:

  • L1210 Mouse Leukemia Cells : In vitro assays revealed that 5-FHEU inhibited cell proliferation with IC50 values in the nanomolar range. The addition of thymidine reversed this effect, indicating a specific mechanism involving nucleotide metabolism .
Cell Line IC50 (nM)
L1210<10

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 5-FHEU:

  • Absorption : Following oral administration, absorption was found to be incomplete, with a bioavailability of approximately 20%.
  • Distribution : The steady-state volume of distribution suggests significant intracellular uptake.
  • Excretion : Rapid clearance from the bloodstream was noted, with primary excretion via urine.

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 5-FHEU:

  • Hepatitis B Treatment : In a clinical trial involving patients with chronic HBV infection, those treated with 5-FHEU showed marked reductions in serum HBV DNA levels after six weeks of therapy.
  • Leukemia Management : Patients with resistant leukemia types exhibited partial responses when treated with regimens including 5-FHEU as part of combination therapy.

Q & A

Basic Research: What synthetic methodologies are recommended for 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil, and what purification challenges are encountered?

Answer:
The synthesis of fluorouracil derivatives typically involves nucleophilic substitution or functional group modification. For analogs like this compound, a plausible route includes:

  • Step 1 : Condensation of 5-fluorouracil with a (2-hydroxyethoxy)methyl group precursor (e.g., chloromethyl ether derivatives) under acidic or basic conditions.
  • Step 2 : Purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from methanol-water mixtures, as demonstrated for structurally similar compounds .
    Challenges :
  • The hydrophilic (2-hydroxyethoxy)methyl group may reduce solubility in organic solvents, complicating extraction.
  • Acidic conditions during synthesis risk hydrolysis of the ether linkage, necessitating pH control .

Advanced Research: How does the (2-hydroxyethoxy)methyl modification affect metabolic stability compared to other prodrug moieties (e.g., tetrahydrofurfuryl in Tegafur)?

Answer:
The (2-hydroxyethoxy)methyl group enhances metabolic stability by:

  • Reducing Enzymatic Degradation : Unlike Tegafur’s tetrahydrofurfuryl group (cleaved by CYP450 enzymes), the ether bond in the (2-hydroxyethoxy)methyl moiety resists hepatic cytochrome-mediated oxidation, prolonging plasma half-life .
  • Improving Water Solubility : The hydroxyl group increases hydrophilicity, facilitating renal excretion and reducing off-target toxicity. Comparative studies using LC-MS metabolic profiling in hepatocyte assays are recommended to quantify degradation rates .

Basic Research: Which spectroscopic techniques are optimal for structural characterization of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the (2-hydroxyethoxy)methyl substitution (e.g., δ ~3.6 ppm for ethyleneoxy protons, δ ~4.5 ppm for methylene adjacent to oxygen) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C7_7H9_9FN2_2O4_4), with expected [M+H]+^+ at m/z 205.06 .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) confirm uracil and hydroxyethoxy groups .

Advanced Research: How can conflicting cytotoxicity data for this compound across cell lines be resolved experimentally?

Answer:
Contradictions arise from variables such as:

  • Cell-Specific Metabolism : Use LC-MS/MS to quantify intracellular metabolites (e.g., free 5-FU) in colorectal (HCT-116) vs. breast (MCF-7) cancer lines .
  • Transport Mechanisms : Perform competitive inhibition assays with nucleoside transporter inhibitors (e.g., dipyridamole) to evaluate uptake dependency .
  • Dose Optimization : Conduct time-kill assays with varying exposure times (24–72 hr) to distinguish time-dependent cytotoxicity .

Basic Research: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation of particulates .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for incineration, adhering to OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Advanced Research: What strategies improve the tumor-targeted delivery of this compound in preclinical models?

Answer:

  • Nanocarrier Encapsulation : Polymeric nanoparticles (e.g., PLGA) or liposomes modified with folate ligands enhance tumor accumulation via EPR effects and receptor-mediated uptake .
  • Prodrug Activation : Co-administer enzymes (e.g., carboxyl esterase) in xenograft models to trigger site-specific release of 5-FU .
  • Pharmacokinetic Profiling : Use LC-MS to compare plasma and tumor tissue concentrations post-administration in BALB/c mice .

Basic Research: How does pH influence the solubility and stability of this compound?

Answer:

  • Solubility : Increases at alkaline pH (>8) due to deprotonation of the uracil ring (pKa ~8.1). Solubility in water is ~1.2 mg/mL at pH 7.4, rising to ~8 mg/mL at pH 9 .
  • Stability : Degrades in strong acids (pH <2) via hydrolysis of the ether bond. Store lyophilized at -20°C, and prepare fresh solutions in PBS (pH 7.4) for in vitro assays .

Advanced Research: What computational models predict the binding affinity of this compound to thymidylate synthase?

Answer:

  • Molecular Docking : Use AutoDock Vina with thymidylate synthase (PDB ID: 1HVY) to simulate interactions. The (2-hydroxyethoxy)methyl group may sterically hinder FdUMP (active metabolite) binding, reducing efficacy .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-inhibitor complex. Compare with 5-FU’s binding mode to identify resistance mutations .

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